![molecular formula C19H20N4O3S2 B2517437 4-(氮杂环庚烷-1-磺酰基)-N-(噻吩并[2,3-d]嘧啶-4-基)苯甲酰胺 CAS No. 1004052-93-0](/img/structure/B2517437.png)
4-(氮杂环庚烷-1-磺酰基)-N-(噻吩并[2,3-d]嘧啶-4-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(azepan-1-ylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an azepane ring, a sulfonyl group, and a thieno[2,3-d]pyrimidine moiety
科学研究应用
4-(azepan-1-ylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound has been investigated for its potential as a phosphodiesterase 10A (PDE10A) inhibitor, which could be useful in the treatment of neurodegenerative disorders.
Biological Studies: Its unique structure allows it to interact with various biological targets, making it a valuable tool in studying cellular signaling pathways and enzyme inhibition.
Chemical Biology: The compound can be used as a probe to investigate the role of specific enzymes and receptors in biological systems.
Industrial Applications: Its derivatives may find use in the development of new materials with specific electronic or catalytic properties.
作用机制
Target of Action
The primary target of this compound is the cyclin-dependent kinase 4 (CDK4) . CDK4 is a key regulator of the cell cycle, playing a crucial role in cell proliferation and growth .
Mode of Action
The compound acts as an inhibitor of CDK4 . It binds to the active site of the kinase, preventing its interaction with cyclin D, a protein required for CDK4 activation . This inhibits the progression of the cell cycle from the G1 (growth) phase to the S (synthesis) phase, thereby halting cell proliferation .
Biochemical Pathways
The inhibition of CDK4 affects the cell cycle pathway. Under normal conditions, CDK4, in complex with cyclin D, phosphorylates the retinoblastoma protein (Rb), leading to cell cycle progression . The inhibition of CDK4 by the compound prevents this phosphorylation, keeping Rb in its active, hypophosphorylated state. Active Rb can bind to and inhibit E2F transcription factors, which are necessary for the transcription of genes required for S phase entry. Thus, the compound indirectly leads to the downregulation of these genes, further contributing to cell cycle arrest .
Pharmacokinetics
The chemical stability of the compound has been enhanced by the introduction of a thiazole group , which could potentially improve its bioavailability.
Result of Action
The primary molecular effect of the compound’s action is the inhibition of CDK4 activity, leading to cell cycle arrest . On a cellular level, this results in the inhibition of cell proliferation .
准备方法
The synthesis of 4-(azepan-1-ylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate starting materials such as thiophene derivatives and amidines.
Introduction of the benzamide moiety: This step involves the coupling of the thieno[2,3-d]pyrimidine core with a benzoyl chloride derivative under basic conditions.
Attachment of the azepane ring: The final step involves the sulfonylation of the intermediate compound with azepane-1-sulfonyl chloride in the presence of a base to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反应分析
4-(azepan-1-ylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under strong oxidative conditions, leading to the formation of sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amine derivatives, particularly at the sulfonyl group.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, especially at the carbonyl carbon, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
相似化合物的比较
4-(azepan-1-ylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide can be compared with other similar compounds, such as:
Cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one derivatives: These compounds also target PDE10A but may differ in their binding affinity and selectivity.
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives: These compounds have similar core structures but may exhibit different pharmacological profiles and applications.
The uniqueness of 4-(azepan-1-ylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.
属性
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S2/c24-18(22-17-16-9-12-27-19(16)21-13-20-17)14-5-7-15(8-6-14)28(25,26)23-10-3-1-2-4-11-23/h5-9,12-13H,1-4,10-11H2,(H,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHWWDPWEUZSEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4C=CSC4=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B2517354.png)
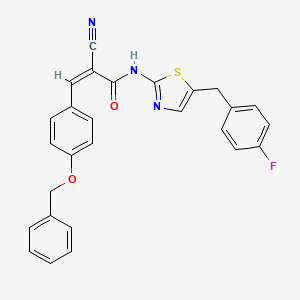
![(1R,4S)-1-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B2517357.png)
![methyl 4-({[5-(thiophen-3-yl)furan-2-yl]methyl}sulfamoyl)benzoate](/img/structure/B2517358.png)
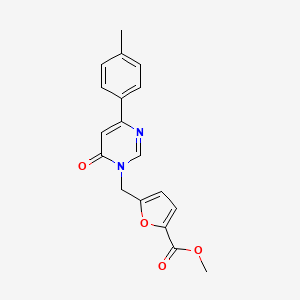
![3-(2-methoxyethyl)-2-({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2517361.png)
![3-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}benzoic acid](/img/structure/B2517363.png)
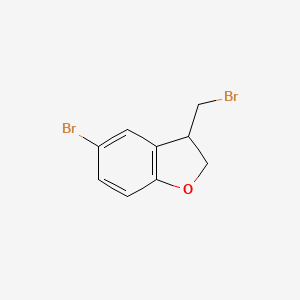
![N-((tetrahydrofuran-2-yl)methyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2517366.png)
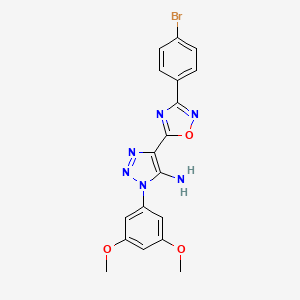
![N-(5-(2-(ethylthio)benzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2517370.png)
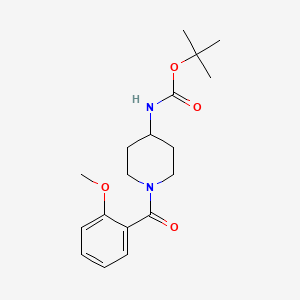

![6-chloro-1-[(2,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2517375.png)
